molecular formula C18H21NO B2788232 2',6'-Diethyl-2-methylbenzanilide CAS No. 34743-32-3

2',6'-Diethyl-2-methylbenzanilide

Cat. No.: B2788232
CAS No.: 34743-32-3
M. Wt: 267.372
InChI Key: LXVZFKVHYVRMFL-UHFFFAOYSA-N
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Description

2’,6’-Diethyl-2-methylbenzanilide is an organic compound with the molecular formula C18H21NO. It is a derivative of benzanilide, characterized by the presence of ethyl and methyl groups on the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Diethyl-2-methylbenzanilide typically involves the reaction of 2,6-diethyl-4-methyl halogenated benzene with aniline under specific conditions. One common method includes the use of a Grignard reagent, which is formed by reacting the halogenated benzene with magnesium. This Grignard reagent is then reacted with aniline to produce the desired compound .

Industrial Production Methods

Industrial production of 2’,6’-Diethyl-2-methylbenzanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Diethyl-2-methylbenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,6’-Diethyl-2-methylbenzanilide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Diethyl-2-methylbenzanilide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2’,6’-Diethyl-4-methylbenzanilide
  • 2’-Ethyl-6’-methylbenzanilide
  • 2’,4-Dimethyl-6’-ethylbenzanilide
  • 2-Chloro-2’,6’-diethylbenzanilide
  • 2’,6’-Diethylbenzanilide

Uniqueness

2’,6’-Diethyl-2-methylbenzanilide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-14-10-8-11-15(5-2)17(14)19-18(20)16-12-7-6-9-13(16)3/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVZFKVHYVRMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34743-32-3
Record name 2',6'-DIETHYL-2-METHYLBENZANILIDE
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